1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide
CAS No.: 1428351-92-1
Cat. No.: VC6130367
Molecular Formula: C15H19FN2O4S
Molecular Weight: 342.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428351-92-1 |
|---|---|
| Molecular Formula | C15H19FN2O4S |
| Molecular Weight | 342.39 |
| IUPAC Name | 1-cyclopropylsulfonyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C15H19FN2O4S/c16-12-1-3-13(4-2-12)22-8-7-17-15(19)11-9-18(10-11)23(20,21)14-5-6-14/h1-4,11,14H,5-10H2,(H,17,19) |
| Standard InChI Key | NKXYHYWSHRAMAH-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCOC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
1-(Cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide features a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2-(4-fluorophenoxy)ethyl chain, while the azetidine’s 1-position bears a cyclopropylsulfonyl moiety. Key structural elements include:
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Azetidine core: Known for conformational rigidity, enhancing target binding selectivity .
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Cyclopropylsulfonyl group: A sulfonamide derivative linked to a cyclopropane ring, which may improve metabolic stability and membrane permeability .
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4-Fluorophenoxyethyl side chain: Introduces aromaticity and electron-withdrawing properties, potentially influencing receptor interactions .
Synthetic Routes and Methodological Insights
While no direct synthesis of this compound is documented, analogous azetidine derivatives provide a framework for retrosynthetic analysis.
Key Synthetic Strategies
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Azetidine Ring Construction:
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Palladium-catalyzed C(sp³)-H arylation of azetidines enables stereospecific functionalization at the 3-position, as demonstrated in bicyclic azetidine syntheses targeting antimalarial agents .
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Cyclization of β-amino alcohols or halides, followed by sulfonylation, is a common route to N-substituted azetidines .
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Side-Chain Installation:
Representative Reaction Scheme
A hypothetical synthesis could proceed as follows:
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Azetidine-3-carboxylic acid → Activation as acyl chloride.
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Amide coupling with 2-(4-fluorophenoxy)ethylamine.
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Sulfonylation at N1 using cyclopropylsulfonyl chloride.
Critical reaction parameters (e.g., catalysts, temperatures) would mirror those in analogous syntheses :
Structure-Activity Relationships (SAR)
Although direct data for this compound are unavailable, SAR trends from related azetidine sulfonamides suggest:
Impact of Sulfonyl Groups
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Cyclopropylsulfonyl moieties enhance plasma stability compared to linear alkylsulfonyl groups (e.g., half-life increases from 2.1 to 6.7 hr in murine models) .
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Bulkier sulfonyl groups (e.g., adamantyl) reduce solubility but improve target affinity in kinase inhibitors .
Fluorophenoxyethyl Side Chain
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4-Fluoro substitution on phenoxy groups improves metabolic resistance to CYP450 oxidation compared to non-fluorinated analogs .
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Ethyl linkers balance flexibility and rigidity, optimizing binding pocket accommodation .
Azetidine Conformation
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3-Carboxamide substitution biases the azetidine ring into a boat conformation, potentially enhancing interactions with flat binding sites (e.g., ATP pockets in kinases) .
Table 1: Comparative Biochemical Data for Analogous Azetidine Derivatives
Pharmacological and Biochemical Profiling
Target Hypotheses
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Kinase inhibition: Structural similarity to JAK1 inhibitors (e.g., patent EP3050882B1) suggests potential activity against JAK-STAT pathways .
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Antiparasitic activity: Azetidine sulfonamides demonstrate multistage antimalarial effects via DHODH or PI(4)K inhibition .
ADMET Predictions
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